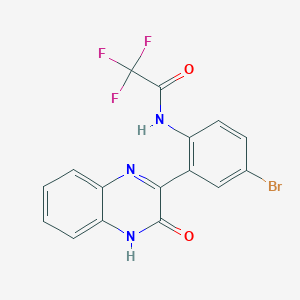
N-(4-bromo-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)-2,2,2-trifluoroacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-bromo-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)-2,2,2-trifluoroacetamide, also known as BTF, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
Antiplasmodial Properties
Research on novel compounds with potential in vitro antiplasmodial properties has led to the synthesis of derivatives via a series of chemical reactions, including trifluoroacetylation. These compounds were tested against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum, revealing biological activity that suggests a potential application in the development of antimalarial drugs. The study highlights the importance of specific substituent groups for biological activity, providing a template for designing compounds with enhanced antimalarial properties (Mphahlele, Mmonwa, & Choong, 2017).
Synthesis and Pharmacological Activities
The synthesis of various derivatives, including those related to quinoxalinone frameworks, has been explored for their pharmacological importance, such as anti-inflammatory, analgesic, and antibacterial activities. By synthesizing and characterizing these compounds, researchers aim to explore their potential applications in treating various conditions, providing a pathway for the development of new therapeutic agents (Rajveer, Kumaraswamy, Sudharshini, & Rathinaraj, 2010).
Catalytic Applications
Studies have demonstrated the utility of trifluoromethylation reagents in the catalytic synthesis of biologically active molecules. These findings underscore the versatility of certain compounds in facilitating reactions that are pivotal for the synthesis of medicinal and agricultural chemicals, showcasing their potential application in various fields of chemistry (de Azambuja et al., 2019).
Antimicrobial and Anticancer Agents
The design and synthesis of new lipophilic acetamide derivatives have been explored for their potential as anticancer and antimicrobial agents. These studies involve the evaluation of synthesized compounds for their activity against bacterial and fungal strains, as well as cancer cell lines. The findings indicate that certain derivatives exhibit significant activity, suggesting their application in developing new treatments (Ahmed et al., 2018).
Material Science Applications
Research into the synthesis of novel compounds has implications for material science, particularly in the development of flame-retardant materials and liquid crystal displays. Studies on compounds containing bromine and trifluoroacetamide groups, for example, have led to advances in creating materials with improved flame retardance and electronic applications, highlighting the compound's potential in contributing to safer and more efficient materials (Wang & Shieh, 1998).
properties
IUPAC Name |
N-[4-bromo-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]-2,2,2-trifluoroacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrF3N3O2/c17-8-5-6-10(23-15(25)16(18,19)20)9(7-8)13-14(24)22-12-4-2-1-3-11(12)21-13/h1-7H,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNUGCCVMHQMHRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)C3=C(C=CC(=C3)Br)NC(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrF3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Methyl-5-phenyl-2-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2876583.png)

![3-[2-[4-(Oxan-4-yl)piperazin-1-yl]-2-oxoethoxy]benzaldehyde](/img/structure/B2876585.png)
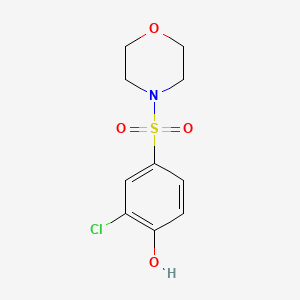

![3-[5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-3-yl]aniline](/img/structure/B2876589.png)
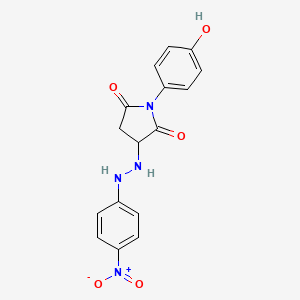

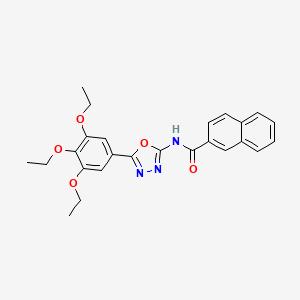

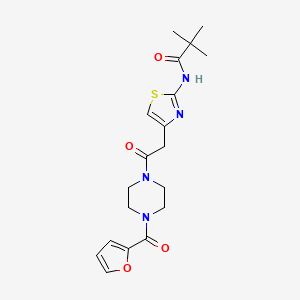
![1-(3-chlorophenyl)-3-(2,3-dimethylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2876604.png)

![[4-(Difluoromethyl)-1-methoxycyclohexyl]methanamine](/img/structure/B2876606.png)